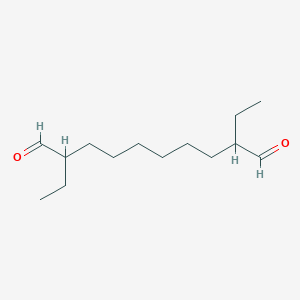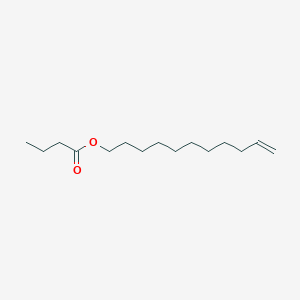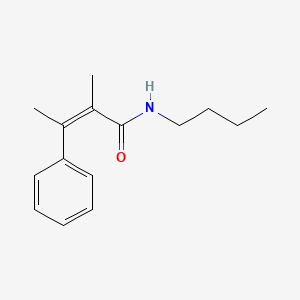![molecular formula C10H19N3 B14635809 3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile CAS No. 53464-16-7](/img/structure/B14635809.png)
3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a cyclohexyl ring with an amino group and a nitrile group attached to a propanenitrile chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from simple alkenes or alkynes.
Introduction of the Amino Group: The amino group can be introduced via amination reactions, where an amine is added to the cyclohexyl ring.
Attachment of the Propanenitrile Chain: The propanenitrile chain can be attached through nucleophilic substitution reactions, where a nitrile group is introduced to the cyclohexyl ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms to the precursor molecules.
High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Corresponding oxides or hydroxylamines.
Reduction Products: Amines or amides.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(5-Amino-2-methylcyclohexyl)amino]butanenitrile: Similar structure with a butanenitrile chain.
3-[(5-Amino-2-methylcyclohexyl)amino]pentanenitrile: Similar structure with a pentanenitrile chain.
Uniqueness
3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
53464-16-7 |
|---|---|
Formule moléculaire |
C10H19N3 |
Poids moléculaire |
181.28 g/mol |
Nom IUPAC |
3-[(5-amino-2-methylcyclohexyl)amino]propanenitrile |
InChI |
InChI=1S/C10H19N3/c1-8-3-4-9(12)7-10(8)13-6-2-5-11/h8-10,13H,2-4,6-7,12H2,1H3 |
Clé InChI |
JVTPDYMHSBHZRM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1NCCC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)
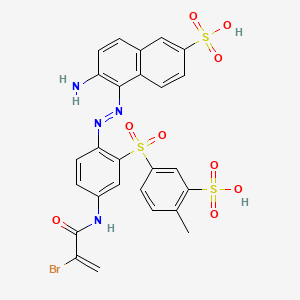
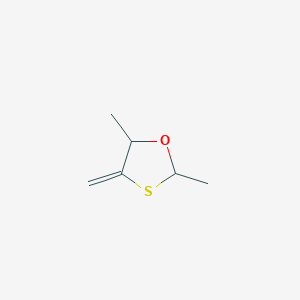

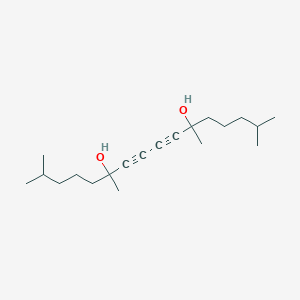
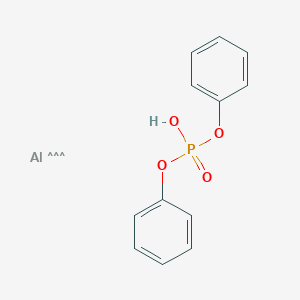
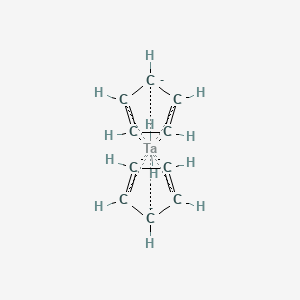
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)

![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
